Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate
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Overview
Description
Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate is a chemical compound with the molecular formula C6H4Cl2O5S. It is a derivative of furan, a heterocyclic organic compound, and contains both chloro and chlorosulfonyl functional groups. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Scientific Research Applications
Biobased Building Blocks from Renewable Biomass
Research on furan derivatives, like those derived from methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate, has focused on their potential as substitutes for petroleum-based building blocks in the production of plastics and fine chemicals. A study highlighted the development of a process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key intermediate in producing valuable furan-based chemicals from renewable biomass resources. This process achieves high yields and operates at high fructose concentrations, demonstrating the utility of furan derivatives in sustainable chemistry (Román-Leshkov, Chheda, & Dumesic, 2006).
Electrochemical Production of Biobased Platform Molecules
The electrochemical reduction of 5-(chloromethyl)furfural (CMF) derivatives, including those structurally related to this compound, has been studied for expanding the derivative scope of CMF as a biobased platform molecule. This research demonstrates the potential of furan derivatives in synthesizing a wide range of valuable chemicals through environmentally friendly electrochemical methods (Ling, Miao, Cao, & Mascal, 2022).
Thermodynamic Properties in Organic Solvents
Investigations into the thermodynamic properties of chlorine derivatives of 2-methyl-5-arylfuran-3-carboxylic acids, closely related to this compound, have provided insights into their solubility and mixing behaviors in various organic solvents. This research aids in understanding the physical properties and solubility parameters of furan derivatives, essential for their application in chemical synthesis and material science (Sobechko, Horak, Dibrivnyi, Obushak, & Goshko, 2019).
Catalytic and Uncatalysed Thermolysis
The thermolysis of certain furan carboxylates, akin to this compound, has been explored to understand the mechanisms behind their catalyzed and uncatalyzed reactions. Such studies contribute to the knowledge of furan derivatives' reactivity and stability, offering pathways to novel rearrangements and products suitable for various applications in organic synthesis (Gillespie, Murray-Rust, Murray-Rust, & Porter, 1979).
Enzymatic Synthesis of Biobased Polyesters
Furan derivatives are also being utilized in the enzymatic synthesis of biobased polyesters, showcasing their potential as sustainable alternatives to petrochemical-based materials. Research in this area demonstrates the versatility of furan-based chemicals, derived from compounds like this compound, in producing novel biobased materials with promising applications in the polymer industry (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate can be synthesized through a multi-step process involving the chlorination and sulfonylation of furan derivatives. One common method involves the chlorination of methyl furan-3-carboxylate to introduce the chloro group, followed by sulfonylation to add the chlorosulfonyl group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride and sulfonylating agents like chlorosulfonic acid under controlled temperatures and inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxyl
Properties
IUPAC Name |
methyl 2-chloro-5-chlorosulfonylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWQYBCTNMAWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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